![molecular formula C16H16N2O2 B12451676 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)
1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone
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Overview
Description
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This specific compound features an ethanone group attached to a phenyl ring, which is further substituted with a diazenyl group linked to another phenyl ring bearing an ethyl and a hydroxy group. The compound is notable for its vibrant color, which is a common trait of azo compounds, making it useful in various dyeing applications.
Preparation Methods
The synthesis of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of an aromatic amine. For this compound, 5-ethyl-2-hydroxyaniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-acetylphenol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction.
Industrial production methods for this compound would involve scaling up these reactions, ensuring proper temperature control, and using continuous flow reactors to maintain consistent product quality and yield.
Chemical Reactions Analysis
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the ethanone group, converting it into a carboxylic acid.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a palladium catalyst (Pd/C). This reaction converts the azo group into the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions. For example, it can be acetylated using acetic anhydride (CH3CO)2O in the presence of a base like pyridine to form an ester.
The major products formed from these reactions include carboxylic acids, amines, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone has several scientific research applications:
Chemistry: The compound is used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for use in textile and ink industries.
Biology: Azo compounds, including this one, are studied for their potential use in biological staining and as probes in biochemical assays.
Medicine: Research is ongoing to explore the potential of azo compounds in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: The compound is used in the production of colored polymers and plastics, where its stability and color properties are highly valued.
Mechanism of Action
The mechanism of action of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone involves its interaction with various molecular targets:
Azo Group: The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines. These amines can interact with cellular components, potentially leading to biological effects.
Hydroxy Group: The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
The exact pathways and molecular targets involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone can be compared with other similar azo compounds:
1-(2-Hydroxyphenyl)ethanone: This compound lacks the diazenyl group and has different chemical properties and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of an ethyl group, leading to differences in reactivity and applications.
1-(4-(2-Chloroethoxy)phenyl)ethanone:
The uniqueness of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in dyeing, research, and industry.
Biological Activity
1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone, also known by its CAS number, has garnered attention due to its unique structure and potential biological activities. This compound features a diazenyl group attached to a phenyl ring and an ethanone moiety, which contributes to its distinctive chemical properties and biological interactions.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- Appearance : Yellow crystalline solid, indicative of the azo functional group.
Synthesis
The synthesis of this compound typically involves the reaction of 3-tert-butyl-2-hydroxy-benzaldehyde with 1-(4-aminophenyl)ethanone O-ethyl-oxime under controlled conditions. The general steps include:
- Dissolving the aldehyde in ethanol.
- Adding the amine derivative and stirring at elevated temperatures.
- Cooling and filtering to obtain the product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi.
Case Studies
- Antioxidant Properties : In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The results indicated that it exhibited significant inhibition zones compared to standard antibiotics.
Comparative Analysis with Similar Compounds
To better understand the biological significance of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure | Key Features |
---|---|---|
3-bromo-5-tert-butyl-2-hydroxyphenyl diazenyl | Structure | Exhibits strong antimicrobial properties |
4-aminoazobenzene | Structure | Known for its use in dye applications |
5-methylthiazole derivative | Structure | Displays anti-inflammatory activity |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the diazenyl group plays a crucial role in mediating interactions with cellular targets, potentially influencing pathways related to oxidative stress and microbial resistance.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[4-[(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H16N2O2/c1-3-12-4-9-16(20)15(10-12)18-17-14-7-5-13(6-8-14)11(2)19/h4-10,20H,3H2,1-2H3 |
InChI Key |
IJCUGVLXFDXCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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